1-Benzyl-3-(pyridin-2-ylmethyl)thiourea
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Overview
Description
N-benzyl-N’-(pyridin-2-ylmethyl)thiourea: is a chemical compound with the molecular formula C14H15N3S. It is a thiourea derivative, characterized by the presence of a benzyl group and a pyridin-2-ylmethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(pyridin-2-ylmethyl)thiourea typically involves the reaction of benzylamine with pyridine-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea derivatives have been explored for their antimicrobial and antifungal properties. They are being studied for their potential use in treating infections.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecule. This interaction can inhibit enzyme activity or alter receptor function, leading to the observed biological effects .
Comparison with Similar Compounds
- N-benzyl-N’-(pyridin-3-ylmethyl)thiourea
- N-benzyl-N’-(pyridin-4-ylmethyl)thiourea
- N-benzyl-N’-(pyridin-2-yl)thiourea
Comparison: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards molecular targets. This positional difference can result in variations in biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-benzyl-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c18-14(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHULUSEDDJFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729653 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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